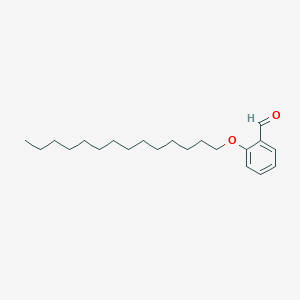

2-(十四烷氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve selective deprotection and condensation reactions. For instance, selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals in a two-solvent system yields 4-(alkoxysilyl)benzaldehydes with minimized hydrolysis of the alkoxysilyl group . Additionally, acid-catalyzed acetalization of benzaldehydes can lead to the formation of new derivatives, such as 2,3-dihydro-5H-1,4-benzodioxepin derivatives . These methods could potentially be adapted for the synthesis of 2-(Tetradecyloxy)benzaldehyde by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be determined using techniques such as X-ray structural analysis. For example, the structure of a porphyrin derivative with alkoxysilylphenyl groups was elucidated, showing a planar porphyrin ring with typical structural features . Similarly, the solid-state molecular structure of a macrocyclic benzaldehyde derivative was determined by single-crystal X-ray analysis . These analyses are crucial for understanding the geometry and electronic properties of the molecules.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The reaction of benzaldehydes with pyrrole in the presence of boron trifluoride diethyl etherate can lead to the formation of porphyrin derivatives . Additionally, the pinacol coupling reaction of benzaldehydes can result in the formation of cyclophane structures . These reactions demonstrate the reactivity of benzaldehyde derivatives and their potential for creating complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their molecular structure. For example, porphyrin-silica hybrids derived from benzaldehyde derivatives can form amorphous, aggregated micrometer-sized particles with mesopores and a high specific surface area . The antimicrobial activity and extraction efficiency of benzaldehyde-derived Schiff bases and their coordination compounds have also been studied, showing that chelation can enhance antimicrobial activity and that these compounds can effectively extract certain metal ions . These properties are important for applications in catalysis, materials science, and environmental remediation.

科学研究应用

有机合成中的催化应用

2-(十四烷氧基)苯甲醛作为一种取代苯甲醛,在有机合成领域中找到了应用,特别是在催化过程中。2-炔基苯甲醛的Pt催化水合环化反应展示了这类化合物在合成复杂有机骨架中的实用性,包括合成法维林(faveline),一种生物活性化合物。这一过程突显了取代苯甲醛在促进环化反应中的作用,产率高,立体选择性优异(Oh, Lee, & Hong, 2010)。

酶催化对不对称合成的影响

涉及苯甲醛的酶催化反应展示了它们在有机化合物不对称合成中的重要性。苯甲醛裂解酶(BAL)催化(R)-苯甘醇衍生物的形成和断裂,展示了苯甲醛在对映选择性合成中的潜力。这种方法有助于生产具有高对映过量的化合物,对制药应用至关重要(Kühl et al., 2007)。

光催化和氧化反应

取代苯甲醛在光催化和氧化反应中发挥着关键作用,对合成关键工业化学品至关重要。例如,使用NiFe2O4纳米颗粒将苄醇选择性氧化为苯甲醛展示了这些化合物在环境友好条件下实现高选择性和转化率的实用性(Iraqui, Kashyap, & Rashid, 2020)。

材料科学和磁性能

在材料科学中,取代苯甲醛有助于合成和研究具有独特磁性能的新材料,如四核配合物。这些材料在数据存储和磁性传感器中具有潜在应用,展示了苯甲醛的多样化用途,超越简单的化学中间体(Zhang et al., 2013)。

安全和危害

未来方向

The synthesis of benzaldehyde derivatives has gathered a lot of attention due to the extensive use of these products as raw material aiming the industrial production of fibers, cosmetics, plasticizers, dyestuffs . Environmentally benign routes for the benzaldehyde oxidation using clean oxidants have gradually replaced the stoichiometric oxidation processes .

属性

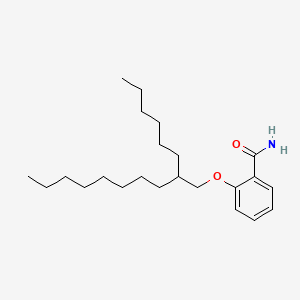

IUPAC Name |

2-tetradecoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21-17-14-13-16-20(21)19-22/h13-14,16-17,19H,2-12,15,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFXYUKUUUHHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634317 |

Source

|

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetradecyloxy)benzaldehyde | |

CAS RN |

24083-20-3 |

Source

|

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)